![molecular formula C14H14FN5 B2916681 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 930395-87-2](/img/structure/B2916681.png)
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and piperazine rings, along with the fluorine atom attached at the 8th position of the indole ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the indole and piperazine rings, as well as the fluorine atom. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Fluorination and Pharmacokinetics
- Fluorination of indole derivatives, including those with piperazin-1-yl groups, has been studied for its effect on pharmacokinetic profiles. This research found that fluorine incorporation can significantly reduce the pKa of compounds, influencing oral absorption and bioavailability (van Niel et al., 1999).
Process Development
- The development of large-scale, chromatography-free preparation processes for compounds like 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which facilitates 5-HT neurotransmission, has been reported. This highlights the importance of developing efficient production methods for such compounds (Anderson et al., 1997).
Synthesis and Radiolabeling
- There has been research on synthesizing and radiolabeling indole derivatives for potential use in medical imaging or as research tools. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride demonstrates the applications in labeling and tracking these compounds (Haynes & Swigor, 1994).
Antitumor Activity
- Bis-indole derivatives, which may include structures similar to 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole, have been synthesized and evaluated for antitumor activity. This research is crucial for developing new cancer treatments (Andreani et al., 2008).
Antibacterial Evaluation
- Novel derivatives of indoles, including 8-fluoro-norfloxacin derivatives, have been synthesized and evaluated for their antibacterial activity. This research is significant in the context of antibiotic resistance and the development of new antibacterial agents (Sunduru et al., 2011).
Inhibition of Hepatitis B
- Research on the synthesis and evaluation of compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one as inhibitors of hepatitis B virus demonstrates the potential of these compounds in antiviral therapies (Ivashchenko et al., 2019).
Cytotoxic Agents
- Indole-based 1,4-disubstituted piperazines have been synthesized and evaluated as cytotoxic agents, showing significant activity against various cancer cell lines. This emphasizes the role of such compounds in cancer research and treatment development (Akkoç et al., 2012).
Molecular Dynamic Simulation Studies
- Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, including those with this compound, on the corrosion of iron. This research can contribute to understanding corrosion mechanisms and developing inhibitors (Kaya et al., 2016).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives impact a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
Modifications at the c-7 position of the piperazine ring in ciprofloxacin derivatives have been shown to affect their pharmacological profile, including recognition by efflux transporters and cellular accumulation . This suggests that similar modifications in 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole could potentially influence its pharmacokinetic properties and bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-fluoro-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c15-9-1-2-11-10(7-9)12-13(19-11)14(18-8-17-12)20-5-3-16-4-6-20/h1-2,7-8,16,19H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUPPZIOZIVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)
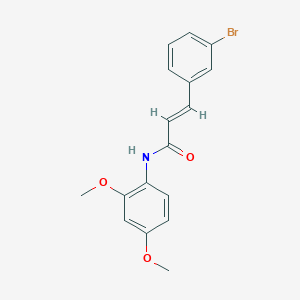
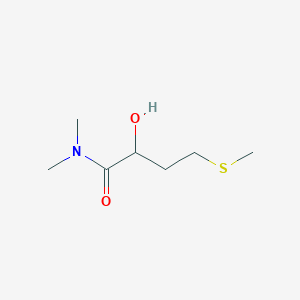

![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)

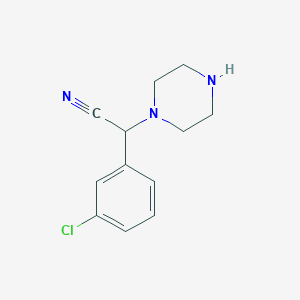
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2916610.png)
![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)
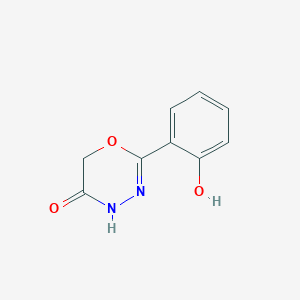

![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
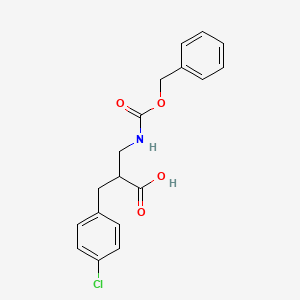
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)